molecular formula C16H17N3O4S B6415994 6-Amino-3-[4-(pyrrolidinylsulfonyl)phenyl]picolinic acid CAS No. 1261936-92-8

6-Amino-3-[4-(pyrrolidinylsulfonyl)phenyl]picolinic acid

Cat. No.: B6415994
CAS No.: 1261936-92-8
M. Wt: 347.4 g/mol
InChI Key: HPXDVEKHBGVFKP-UHFFFAOYSA-N
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Description

6-Amino-3-[4-(pyrrolidinylsulfonyl)phenyl]picolinic acid is a chemical compound with significant potential in various scientific research fields. It is known for its unique structure, which includes a pyrrolidinylsulfonyl group attached to a phenyl ring, and an amino group attached to a picolinic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-[4-(pyrrolidinylsulfonyl)phenyl]picolinic acid typically involves multiple steps. The process begins with the preparation of the picolinic acid derivative, followed by the introduction of the pyrrolidinylsulfonyl group. The final step involves the addition of the amino group to the picolinic acid backbone. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-[4-(pyrrolidinylsulfonyl)phenyl]picolinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

6-Amino-3-[4-(pyrrolidinylsulfonyl)phenyl]picolinic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-3-[4-(pyrrolidinylsulfonyl)phenyl]picolinic acid involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-picolinic acid
  • 3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid
  • 4-Amino-3,5-dichloro-6-pyrazolyl-2-picolinic acid

Uniqueness

6-Amino-3-[4-(pyrrolidinylsulfonyl)phenyl]picolinic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrrolidinylsulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-amino-3-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c17-14-8-7-13(15(18-14)16(20)21)11-3-5-12(6-4-11)24(22,23)19-9-1-2-10-19/h3-8H,1-2,9-10H2,(H2,17,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXDVEKHBGVFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(N=C(C=C3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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